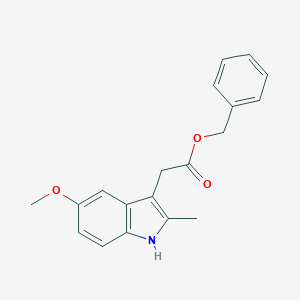

Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate” is a compound that belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole . The molecular formula is C19H19NO3 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Molecular Structure Analysis

The molecular structure of “Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate” can be represented by the SMILES notation: COC1=CC2=C(C=C1)N(CC1=CC=CC=C1)C©=C2CC(O)=O .

Physical And Chemical Properties Analysis

The average mass of “Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate” is 309.359 Da, and the monoisotopic mass is 309.136505 Da .

Wissenschaftliche Forschungsanwendungen

Sure! Here’s a comprehensive analysis of the scientific research applications of Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, also known as 1H-indole-3-acetic acid, 5-methoxy-2-methyl-, phenylmethyl ester:

Pharmaceutical Development

Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate: is a compound of interest in pharmaceutical research due to its potential therapeutic properties. Indole derivatives, in general, have shown significant biological activities, including antiviral, anticancer, and anti-inflammatory effects . This specific compound could be explored for its ability to interact with various biological targets, potentially leading to the development of new drugs for treating diseases such as cancer and viral infections.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile building block in the creation of novel compounds. Researchers utilize it in the synthesis of indolylquinoxalines, alkylindoles, and other indole-based structures through reactions like condensation, reductive alkylation, and arylation .

Agricultural Chemistry

Indole derivatives are known for their role in plant growth regulation. Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate could be studied for its potential as a plant growth promoter or inhibitor. Indole-3-acetic acid (IAA), a related compound, is a well-known plant hormone that influences cell division and elongation. This compound might similarly affect plant growth, offering applications in agriculture to enhance crop yields or control plant development .

Neuroscience Research

Indole compounds have been investigated for their effects on the central nervous system. This compound could be explored for its potential neuroprotective and neuroregenerative properties. Research into indole derivatives has shown promise in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s due to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

Antimicrobial Agents

The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics and antifungal agents. Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate could be tested for its efficacy against various bacterial and fungal pathogens. Given the rise of antibiotic resistance, new compounds with unique mechanisms of action are highly sought after in the field of antimicrobial research .

Material Science

In material science, indole derivatives are used in the development of organic semiconductors and other advanced materials. This compound could be investigated for its electronic properties and potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. The unique structure of indole compounds allows for the tuning of their electronic properties, making them suitable for various technological applications .

Environmental Chemistry

Indole derivatives can also play a role in environmental chemistry, particularly in the degradation of pollutants. This compound might be studied for its ability to break down or neutralize environmental contaminants. Research in this area could lead to the development of new methods for environmental remediation, helping to address issues such as water and soil pollution .

Biochemical Research

Finally, Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate can be used as a probe in biochemical research to study enzyme interactions and metabolic pathways. Its structure allows it to mimic natural substrates or inhibitors, providing insights into the function of various enzymes and the biochemical processes they regulate. This application is crucial for understanding disease mechanisms and developing targeted therapies .

Safety and Hazards

As a chemical compound, “Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate” should be handled with appropriate laboratory safety procedures, including wearing suitable protective equipment and avoiding inhalation, skin contact, and eye contact . In case of accidental contact or ingestion, medical attention should be sought immediately .

Wirkmechanismus

Target of Action

Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, also known as 1h-indole-3-acetic acid,5-methoxy-2-methyl-,phenylmethyl ester, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been shown to influence a variety of biological processes, suggesting that they may affect multiple biochemical pathways

Result of Action

One study revealed that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin

Eigenschaften

IUPAC Name |

benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-13-16(17-10-15(22-2)8-9-18(17)20-13)11-19(21)23-12-14-6-4-3-5-7-14/h3-10,20H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYYFSIPIJCMHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B41479.png)